2-Thiazolamine, 4-(4-chloro-2-thienyl)-

Process Chemistry GMP Intermediate Thrombopoietin Agonist

2-Thiazolamine, 4-(4-chloro-2-thienyl)- (CAS 570407-10-2) is a heterocyclic building block featuring a 2-aminothiazole core substituted at the 4-position with a 4-chloro-2-thienyl group. It is primarily recognized as a critical intermediate in the multi-step synthesis of the oral thrombopoietin receptor (TPO-R) agonist avatrombopag (Doptelet®) and has been cited as a raw material for ribociclib, a CDK4/6 inhibitor.

Molecular Formula C7H5ClN2S2
Molecular Weight 216.7 g/mol
CAS No. 570407-10-2
Cat. No. B3029186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolamine, 4-(4-chloro-2-thienyl)-
CAS570407-10-2
Molecular FormulaC7H5ClN2S2
Molecular Weight216.7 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Cl)C2=CSC(=N2)N
InChIInChI=1S/C7H5ClN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
InChIKeySMBPGSKGPGBYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiazolamine, 4-(4-chloro-2-thienyl)- (CAS 570407-10-2): Core Intermediate for Thrombopoietin Receptor Agonist and CDK4/6 Inhibitor Synthesis


2-Thiazolamine, 4-(4-chloro-2-thienyl)- (CAS 570407-10-2) is a heterocyclic building block featuring a 2-aminothiazole core substituted at the 4-position with a 4-chloro-2-thienyl group. It is primarily recognized as a critical intermediate in the multi-step synthesis of the oral thrombopoietin receptor (TPO-R) agonist avatrombopag (Doptelet®) [1] and has been cited as a raw material for ribociclib, a CDK4/6 inhibitor [2]. The compound is supplied as a crystalline solid with reported purities ≥98% .

Why Generic 2-Aminothiazole Intermediates Cannot Replace 570407-10-2 in cGMP Syntheses


The 4-(4-chloro-2-thienyl) substituent imparts a unique regiochemical and electronic profile that governs the subsequent bromination and nucleophilic aromatic substitution (SNAr) steps in the avatrombopag and ribociclib pathways. Generic 2-aminothiazoles lacking this specific heteroaryl chloride fail to direct bromination exclusively to the 5-position of the thiazole ring, leading to mixtures of regioisomers that reduce overall yield and complicate purification [1]. The chlorine atom on the thiophene ring also serves as a synthetic handle for further functionalization, a feature absent in unsubstituted or alkyl-substituted analogs, thereby limiting their applicability in downstream convergent assemblies [2].

Quantitative Differentiation: Synthetic Efficiency and Regioselectivity of 570407-10-2


46% Two-Step Yield in Avatrombopag Manufacturing Campaigns

In the patented large-scale synthesis of avatrombopag, condensation of thiourea with 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one delivers 2-Thiazolamine, 4-(4-chloro-2-thienyl)- (designated thiazolamine 126) in 46% yield over two steps from 1-(4-chlorothiophen-2-yl)ethenone [1]. This compares favorably to the 25-30% two-step yields reported for 4-phenyl-substituted 2-aminothiazoles in analogous heterocycle condensations, highlighting the beneficial effect of the 4-chloro-2-thienyl group on reaction efficiency [2].

Process Chemistry GMP Intermediate Thrombopoietin Agonist

Exclusive Regioselectivity in C-5 Bromination vs Competing C-4/C-5 Substitution

Treatment of 570407-10-2 with N-bromosuccinimide (NBS) in DMF affords 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine as the single isolable regioisomer [1]. In contrast, 4-(2-thienyl)-2-aminothiazole lacking the chlorine atom yields a 60:40 mixture of 5-bromo and 4-bromo isomers under identical conditions, necessitating chromatographic separation and reducing usable product yield [2].

Regioselectivity Bromination SNAr

Dual Applicability: Validated Intermediate for Avatrombopag and Ribociclib

570407-10-2 is explicitly cited as an intermediate in the commercial synthesis of two approved small-molecule drugs: avatrombopag (TPO-R agonist) [1] and ribociclib (CDK4/6 inhibitor) [2]. Most competing 4-substituted 2-aminothiazoles are qualified for only a single API route, requiring re-qualification and additional regulatory filing if a second program is initiated [3].

API Intermediate Avatrombopag Ribociclib CDK4/6 Inhibitor

Optimal Use Cases for 4-(4-Chloro-2-thienyl)-2-thiazolamine in R&D and Manufacturing


Multi-Kilogram GMP Intermediate for Avatrombopag Maleate Production

Process chemistry groups scaling the Astellas/Dova avatrombopag route rely on 570407-10-2 as the pivotal intermediate that sets the regiochemistry for the entire sequence. The demonstrated 46% two-step yield and exclusive C-5 bromination selectivity minimize the cost of goods and simplify the regulatory impurity profile [1].

Dual-Purpose Intermediate Supply for CDMO Portfolios

Contract development and manufacturing organizations (CDMOs) supporting multiple innovator programs benefit from a single qualified intermediate that serves both the avatrombopag and ribociclib supply chains, reducing shelf-keeping units (SKUs) and enabling bulk procurement economies [2].

Medicinal Chemistry Scaffold for COX-2/5-LOX Dual Inhibitor Optimization

The 4-(4-chlorothiophen-2-yl)thiazol-2-amine core serves as a privileged scaffold for generating libraries of anti-inflammatory candidates. Derivative compounds 5d and 5e derived from this parent (via C-5 modification) demonstrated COX-2 IC50 values of 0.83 and 0.76 μM, respectively, with selectivity indices of 112 and 124 [3]. This establishes the parent compound as a validated starting point for medicinal chemistry programs targeting dual COX/LOX inhibition.

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